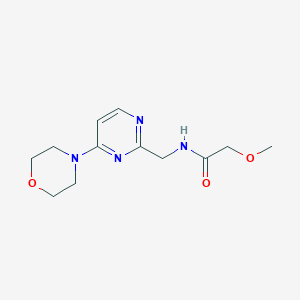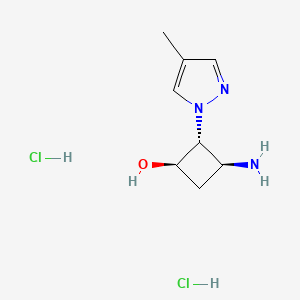![molecular formula C21H24N2O3S B2497237 2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898427-57-1](/img/structure/B2497237.png)
2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Base Compound Synthesis: : Begin with the synthesis of the core structure, 2,4,6-trimethylbenzenesulfonamide, typically through sulfonation reactions of mesitylene.
Quinoline Derivative Synthesis: : Concurrently, prepare the hexahydropyridoquinoline derivative via a multi-step synthesis involving cyclization reactions from suitable precursors.
Coupling Reaction: : Use amide coupling reactions under controlled conditions to link the quinoline derivative to the benzenesulfonamide moiety.
Industrial Production Methods: Industrial production may involve optimization of the above steps with considerations for scale-up, purity, and yield. Specifics depend on the proprietary processes of manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: : Depending on the structure, the compound can undergo various oxidative or reductive transformations, impacting functional groups like ketones and nitrogen-containing rings.
Substitution Reactions: : Given its sulfonamide and benzenesulfonyl moieties, it is prone to electrophilic and nucleophilic substitutions.
Hydrolysis: : Acidic or basic conditions can lead to the cleavage of the sulfonamide bond.
Common Reagents and Conditions:
Oxidation: : Use oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Utilize reducing agents like lithium aluminum hydride (LiAlH4) for selective reductions.
Substitution: : Employ reagents such as sodium hydride (NaH) for nucleophilic substitution reactions.
Major Products: The products will depend on the reaction type; e.g., hydrolysis leads to benzenesulfonic acid derivatives, while substitutions might yield various substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized as a synthetic intermediate for complex molecules.
Biology: : Studies on its biological activity suggest it could interact with various biological pathways, potentially serving as a lead compound for drug development.
Medicine: : Given its complex structure, it's being investigated for pharmacological properties, possibly as an inhibitor for specific enzymes.
Industry: : Used in materials science for designing specialized polymers or as a catalyst in certain industrial processes.
Wirkmechanismus
Biological Effects: : As a sulfonamide, it might interfere with bacterial synthesis pathways, though specific activity depends on its interaction with molecular targets.
Molecular Targets and Pathways: : It could target enzymes or receptors with sulfonamide-sensitive active sites, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Unlike simpler sulfonamides, this compound's complex structure offers unique interactions and reactivity. Its hexahydropyridoquinoline moiety is less common in sulfonamide derivatives, giving it distinctive properties.
List of Similar Compounds:
N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide
2,4,6-trimethyl-N-phenylbenzenesulfonamide
Hexahydroquinoline derivatives not connected to sulfonamide groups
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-13-9-14(2)21(15(3)10-13)27(25,26)22-18-11-16-5-4-8-23-19(24)7-6-17(12-18)20(16)23/h9-12,22H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLYCZUELYRJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)


![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)


![10-(3,4-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2497162.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)


![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)
![N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2497174.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2497177.png)
